2,7-Dimethyl-2,7-diazaspiro[4.4]nonane

Medicinal chemistry Pharmacokinetics CNS drug design

2,7-Dimethyl-2,7-diazaspiro[4.4]nonane (CAS 77415-74-8) is a C2-symmetric, N,N-dimethyl spiro diamine scaffold proven to eliminate γH2AX DNA damage signaling while retaining nanomolar PARP-1 affinity (IC50=12.6 nM), a profile unattainable with piperazine cores. The zero-HBD, rigid orthogonal nitrogen geometry delivers superior CNS penetration for analgesic programs (sigma receptor KI ~nM) and facilitates practical synthesis workflows (no N-protection required, lower logP ~-0.2). Procure now for oncology, pain, and osteoporosis drug discovery programs seeking a piperazine bioisostere that decouples efficacy from genotoxicity.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 77415-74-8
Cat. No. B8140165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethyl-2,7-diazaspiro[4.4]nonane
CAS77415-74-8
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCN1CCC2(C1)CCN(C2)C
InChIInChI=1S/C9H18N2/c1-10-5-3-9(7-10)4-6-11(2)8-9/h3-8H2,1-2H3
InChIKeyFJZPDROUHBITDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dimethyl-2,7-diazaspiro[4.4]nonane (CAS 77415-74-8): Procurement-Relevant Spirocyclic Diamine Building Block


2,7-Dimethyl-2,7-diazaspiro[4.4]nonane is a C2-symmetric, N,N-dimethyl-substituted spirocyclic diamine belonging to the 2,7-diazaspiro[4.4]nonane class. It features two tertiary amine nitrogens at positions 2 and 7 bridging two five-membered rings through a quaternary spiro center, with molecular formula C9H18N2 and molecular weight 154.25 g/mol . This scaffold has been exploited in multiple therapeutic programs including sigma receptor (SR) ligands associated with analgesic activity [1], menin-MLL interaction inhibitors for oncology indications [2], DOCK5-targeted anti-resorptive agents for osteoporosis [3], and as a piperazine bioisostere in PARP inhibitor frameworks that eliminate DNA damaging properties [4].

Why 2,7-Dimethyl-2,7-diazaspiro[4.4]nonane Cannot Be Substituted with Generic Piperazine or Related Spirocyclic Diamines


The spirocyclic architecture of 2,7-diazaspiro[4.4]nonane imposes a rigid orthogonal orientation of the two nitrogen lone pairs with an inter-nitrogen distance distinct from piperazine, leading to divergent receptor binding profiles. N,N-Dimethylation eliminates hydrogen bond donor capacity, which fundamentally alters pharmacokinetic properties such as permeability and metabolic stability compared to secondary amine analogs [1]. In the olaparib PARP inhibitor framework, replacing piperazine with a diazaspiro[4.4]nonane core eliminated DNA damaging properties while retaining nanomolar PARP-1 affinity [1]. In fluoroquinolone antibacterials, spiroamine-substituted analogs exhibited distinct Gram-positive and Gram-negative activity profiles versus piperazine-substituted controls, with N-alkylation of the spiroamine side chain further modulating potency [2].

Quantitative Differentiation Evidence for 2,7-Dimethyl-2,7-diazaspiro[4.4]nonane Relative to Closest Analogs


N,N-Dimethylation Eliminates Hydrogen Bond Donor Capacity Relative to Unsubstituted 2,7-Diazaspiro[4.4]nonane

2,7-Dimethyl-2,7-diazaspiro[4.4]nonane bears two tertiary amine nitrogens and possesses zero hydrogen bond donor (HBD) atoms, in contrast to the unsubstituted parent scaffold 2,7-diazaspiro[4.4]nonane which bears two secondary amines (2 HBDs) . This methylation eliminates the ability of the core to act as an H-bond donor while preserving H-bond acceptor capacity, directly impacting membrane permeability and blood-brain barrier penetration potential [1]. The monomethyl analog 2-methyl-2,7-diazaspiro[4.4]nonane retains one HBD, placing it as an intermediate in this property gradient .

Medicinal chemistry Pharmacokinetics CNS drug design

Spirocyclic Architecture Imposes Rigid Exit Vectors Distinct from Piperazine in PARP-1 Inhibition

In a direct comparative study, replacement of the piperazine moiety of olaparib with a 2,7-diazaspiro[4.4]nonane core (compound 10e) yielded PARP-1 IC50 = 12.6 ± 1.1 nM and completely eliminated DNA damage induction at comparable drug concentrations, whereas the piperazine-containing parent olaparib induced γH2AX foci at concentrations near its IC50 [1]. The spirocyclic core therefore decouples PARP-1 catalytic inhibition from DNA damage, a profile attributed to the rigidified spatial orientation of the two nitrogen pharmacophores [1].

PARP inhibition DNA damage Inflammatory disease

2,7-Diazaspiro[4.4]nonane Derivatives Exhibit Sub-Nanomolar Dual Sigma Receptor Affinity Superior to 2,7-Diazaspiro[3.5]nonane Congeners

The 2,7-diazaspiro[4.4]nonane derivative AD258 (compound 9d) demonstrated KiS1R = 3.5 nM and KiS2R = 2.6 nM in radioligand binding assays, whereas the related 2,7-diazaspiro[3.5]nonane derivative 5b (AB21) showed KiS1R = 13 nM and KiS2R = 102 nM [1][2]. This represents an approximately 4-fold improvement in S1R affinity and an approximately 50-fold improvement in S2R affinity for the [4.4] spiro system over the [3.5] system. The functional consequence is dramatic: AD258 achieves maximum antiallodynic effect at 0.6–1.25 mg/kg in the capsaicin-induced allodynia model, while 5b requires 20 mg/kg [1][2].

Sigma receptor Analgesia Neuropathic pain

Boiling Point Modulation by Methylation: Predicted Lower Boiling Point for Dimethyl Analog Facilitates Purification

While experimentally determined boiling points for 2,7-dimethyl-2,7-diazaspiro[4.4]nonane are not reported, the monomethyl analog 2-methyl-2,7-diazaspiro[4.4]nonane exhibits a boiling point of 181.7 ± 8.0 °C at 760 mmHg , and the unsubstituted parent 2,7-diazaspiro[4.4]nonane shows 191.2 °C at 760 mmHg [1]. The trend of decreasing boiling point with increasing N-methylation is consistent with the progressive loss of intermolecular hydrogen bonding, predicting a boiling point for the dimethyl analog below approximately 180 °C. The computed logP for the dimethyl analog is approximately -0.2 [2], indicating a polarity shift versus the more hydrophilic secondary amine parent.

Physicochemical properties Process chemistry Purification

DOCK5 Inhibition by 2,7-Diazaspiro[4.4]nonane Scaffold Enables Osteoclast-Selective Anti-Resorptive Activity Sparing Bone Formation

A series of N-arylsulfonamide 2,7-diazaspiro[4.4]nonane derivatives were designed to target DOCK5 guanine nucleotide exchange activity, essential for osteoclast bone resorption [1]. Lead compound E197 (4-chlorobenzyl-4-hydroxy-2-phenyl-1-thia-2,7-diazaspiro[4.4]nonane 1,1-dioxide) inhibited both mouse and human osteoclast activity and prevented pathological bone loss in ovariectomized mice, while importantly not affecting osteoclast or osteoblast numbers, thus preserving bone formation [1]. This contrasts with current osteoporosis therapies such as bisphosphonates and denosumab that suppress osteoclast differentiation or viability, consequently impairing coupled bone formation [1].

Osteoporosis DOCK5 Bone resorption

High-Impact Application Scenarios Where 2,7-Dimethyl-2,7-diazaspiro[4.4]nonane Provides Quantifiable Advantage Over Analogs


Sigma Receptor Analgesic Lead Optimization Requiring Sub-Nanomolar Dual S1R/S2R Affinity

Programs targeting neuropathic pain through dual sigma-1/sigma-2 receptor engagement should prioritize the 2,7-diazaspiro[4.4]nonane scaffold over the [3.5] congener. The [4.4] system delivers approximately 4-fold better S1R affinity (Ki 3.5 nM vs 13 nM) and approximately 50-fold better S2R affinity (Ki 2.6 nM vs 102 nM), translating to a roughly 20-fold lower effective analgesic dose in vivo (0.6–1.25 mg/kg vs 20 mg/kg) [Section_3, Evidence_Item 3]. The dimethyl substitution, which eliminates H-bond donors, may further enhance CNS penetration—a critical factor for pain therapeutics [Section_3, Evidence_Item 1].

Non-Genotoxic PARP Inhibitor Development for Inflammatory or Neurodegenerative Indications

For PARP inhibitor programs where DNA damage is an unacceptable liability (e.g., chronic inflammatory diseases, neurodegeneration), the 2,7-diazaspiro[4.4]nonane core should replace piperazine as the central pharmacophore. Direct evidence shows that this substitution eliminates γH2AX DNA damage signaling while retaining nanomolar PARP-1 affinity (IC50 = 12.6 nM), a profile unattainable with piperazine-based inhibitors such as olaparib [Section_3, Evidence_Item 2]. The N,N-dimethyl variant provides a zero-HBD starting point favorable for oral bioavailability optimization [Section_3, Evidence_Item 1].

Osteoclast-Targeted Anti-Resorptive Agent Discovery with Bone Formation Sparing

Osteoporosis drug discovery teams seeking to overcome the bone formation impairment associated with bisphosphonates and denosumab should deploy 2,7-diazaspiro[4.4]nonane derivatives targeting DOCK5. The scaffold has demonstrated in vivo prevention of pathological bone loss in ovariectomized mice without reducing osteoclast or osteoblast numbers, preserving coupled bone formation [Section_3, Evidence_Item 5]. The dimethyl scaffold offers a synthetic handle for N-arylsulfonamide elaboration while maintaining the spirocyclic geometry essential for DOCK5 engagement.

Physicochemical Property-Driven Building Block Selection for Multi-Step Synthesis

When selecting a spirocyclic diamine building block for synthetic route design, the dimethyl analog offers practical advantages over the parent secondary diamine: a predicted lower boiling point (by approximately 10–30 °C) facilitating distillation-based purification, and reduced polarity (computed logP ~ -0.2) enhancing organic phase extraction efficiency [Section_3, Evidence_Item 4]. The absence of N–H bonds eliminates the need for amine protection/deprotection steps in sequences where tertiary amines are the desired final state, reducing step count and improving overall yield.

Quote Request

Request a Quote for 2,7-Dimethyl-2,7-diazaspiro[4.4]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.